(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
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Overview
Description
(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a pentafluorophenyl group and a triazolium ring, making it a valuable catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolo[2,1-c][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pentafluorophenyl Group: This is achieved through a substitution reaction using pentafluorobenzene derivatives.
Fluorination and tert-Butylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pentafluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cyclization and dimerization reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which (5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate exerts its effects involves its interaction with specific molecular targets. The compound’s triazolium ring plays a crucial role in its catalytic activity, facilitating various chemical transformations by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate
- (5R)-6,7-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-5-benzyl-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate
Uniqueness
What sets (5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate apart is its unique combination of a pentafluorophenyl group and a triazolium ring, which imparts distinct catalytic properties and reactivity patterns. This makes it particularly valuable in specialized organic synthesis applications.
Properties
Molecular Formula |
C15H14BF10N3 |
---|---|
Molecular Weight |
437.09 g/mol |
IUPAC Name |
(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C15H14F6N3.BF4/c1-15(2,3)7-4-6(16)14-22-24(5-23(7)14)13-11(20)9(18)8(17)10(19)12(13)21;2-1(3,4)5/h5-7H,4H2,1-3H3;/q+1;-1/t6-,7-;/m1./s1 |
InChI Key |
GSHGZORZDABBPD-ZJLYAJKPSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(C)(C)[C@H]1C[C@H](C2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F)F |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1CC(C2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F)F |
Origin of Product |
United States |
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